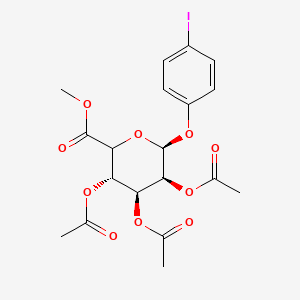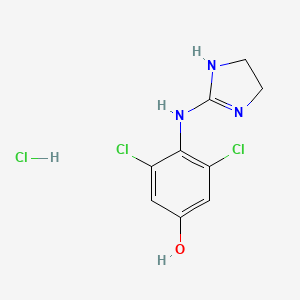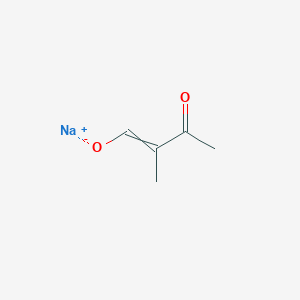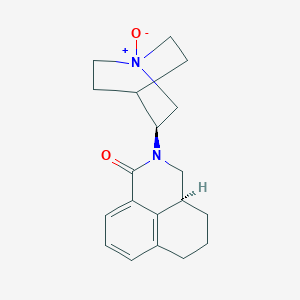
(E)-4-Bromo-1-chloro-2-methyl-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-Bromo-1-chloro-2-methyl-2-butene is an organic compound with the molecular formula C5H8BrCl. It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to a butene backbone. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s unique chemical properties.
Aplicaciones Científicas De Investigación
(E)-4-Bromo-1-chloro-2-methyl-2-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future directions could involve further studies to understand the compound’s properties, potential uses, and effects. This could also include the development of new synthesis methods or applications .
Relevant Papers Analyzing relevant papers involves reviewing scientific literature related to the compound. This can include research articles, review articles, and patents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene typically involves the halogenation of 2-methyl-2-butene. One common method is the addition of bromine and chlorine across the double bond of 2-methyl-2-butene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-Bromo-1-chloro-2-methyl-2-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents, such as hydrogen halides, to form saturated products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form different alkenes.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide, and other strong bases are commonly used in substitution reactions.
Hydrogen Halides: Hydrogen bromide and hydrogen chloride are used in addition reactions to the double bond.
Elimination Conditions: High temperatures and strong bases are typically employed to induce elimination reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted alkenes and alkanes can be formed.
Addition Products: The addition of hydrogen halides results in the formation of dihalogenated alkanes.
Elimination Products: Different alkenes are formed based on the elimination pathway and conditions.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-chloro-2-butene: Lacks the methyl group, resulting in different reactivity and properties.
4-Bromo-2-methyl-2-butene: Lacks the chlorine atom, affecting its chemical behavior.
1-Bromo-2-chloro-2-methylpropane: A saturated analog with different reactivity due to the absence of a double bond.
Uniqueness
(E)-4-Bromo-1-chloro-2-methyl-2-butene is unique due to the presence of both bromine and chlorine atoms in the (E)-configuration, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Propiedades
IUPAC Name |
(E)-4-bromo-1-chloro-2-methylbut-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrCl/c1-5(4-7)2-3-6/h2H,3-4H2,1H3/b5-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRRYYFABPLXLQ-GORDUTHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCBr)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CBr)/CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B1141008.png)



![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)


![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)


![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)
